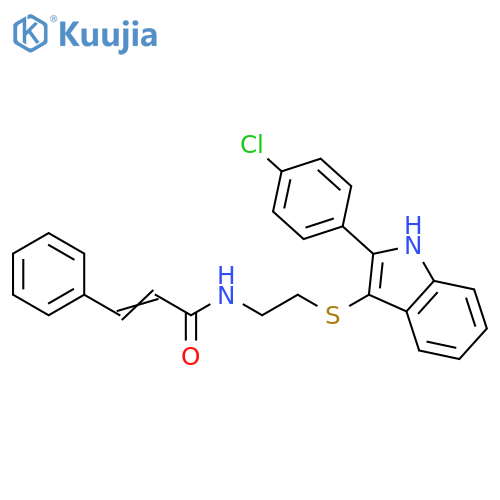

Cas no 850917-42-9 ((2E)-N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-phenylprop-2-enamide)

(2E)-N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-phenylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- (2E)-N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-phenylprop-2-enamide

- 2-Propenamide, N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]thio]ethyl]-3-phenyl-

- (E)-N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide

- (2E)-N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-3-phenylprop-2-enamide

- N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide

- F0582-0715

- AKOS024585435

- 850917-42-9

-

- インチ: 1S/C25H21ClN2OS/c26-20-13-11-19(12-14-20)24-25(21-8-4-5-9-22(21)28-24)30-17-16-27-23(29)15-10-18-6-2-1-3-7-18/h1-15,28H,16-17H2,(H,27,29)

- InChIKey: BLBYYDZWLZNCTQ-UHFFFAOYSA-N

- ほほえんだ: C(NCCSC1C2=C(NC=1C1=CC=C(Cl)C=C1)C=CC=C2)(=O)C=CC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 432.1063122g/mol

- どういたいしつりょう: 432.1063122g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 30

- 回転可能化学結合数: 7

- 複雑さ: 572

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.2Ų

- 疎水性パラメータ計算基準値(XlogP): 6.2

じっけんとくせい

- 密度みつど: 1.32±0.1 g/cm3(Predicted)

- ふってん: 709.2±60.0 °C(Predicted)

- 酸性度係数(pKa): 14.68±0.46(Predicted)

(2E)-N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-phenylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0582-0715-15mg |

(2E)-N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-3-phenylprop-2-enamide |

850917-42-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0582-0715-25mg |

(2E)-N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-3-phenylprop-2-enamide |

850917-42-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0582-0715-75mg |

(2E)-N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-3-phenylprop-2-enamide |

850917-42-9 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0582-0715-100mg |

(2E)-N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-3-phenylprop-2-enamide |

850917-42-9 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0582-0715-10mg |

(2E)-N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-3-phenylprop-2-enamide |

850917-42-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0582-0715-5mg |

(2E)-N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-3-phenylprop-2-enamide |

850917-42-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0582-0715-20μmol |

(2E)-N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-3-phenylprop-2-enamide |

850917-42-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0582-0715-2μmol |

(2E)-N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-3-phenylprop-2-enamide |

850917-42-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0582-0715-40mg |

(2E)-N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-3-phenylprop-2-enamide |

850917-42-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0582-0715-20mg |

(2E)-N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-3-phenylprop-2-enamide |

850917-42-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

(2E)-N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-phenylprop-2-enamide 関連文献

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

(2E)-N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-phenylprop-2-enamideに関する追加情報

Introduction to (2E)-N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-phenylprop-2-enamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 850917-42-9 is a sophisticated molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its systematic name, (2E)-N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-phenylprop-2-enamide, provides a detailed insight into its structural composition and potential biological activities. This introduction aims to explore the compound's structure, synthesis, biological significance, and recent advancements in its application within the pharmaceutical industry.

The molecular framework of this compound is characterized by a combination of aromatic and heterocyclic rings, which are known for their diverse pharmacological properties. The presence of a phenyl group and an indole moiety linked through a sulfur-containing bridge introduces unique electronic and steric properties that can influence its interaction with biological targets. Specifically, the 4-chlorophenyl substituent on the indole ring enhances its binding affinity to certain enzymes and receptors, making it a valuable scaffold for drug design.

In terms of synthesis, the preparation of (2E)-N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-phenylprop-2-enamide involves multi-step organic transformations, including sulfenylation reactions, alkylation, and condensation processes. The synthesis must be meticulously controlled to ensure high yield and purity, as impurities can significantly affect biological activity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to streamline the process and improve efficiency.

The biological significance of this compound has been extensively studied in recent years. Research has demonstrated that molecules with similar structural motifs exhibit potent activity against various therapeutic targets. For instance, derivatives of indole sulfides have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The 3-phenylprop-2-enamide moiety is particularly noteworthy, as it has been associated with anti-inflammatory and analgesic properties. These findings have prompted further investigation into the potential of (2E)-N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-phenylprop-2-enamide as a lead compound for novel therapeutics.

Recent studies have highlighted the compound's potential in addressing neurological disorders. The indole ring is a well-known pharmacophore in neuroactive compounds, and modifications to this core structure have led to drugs with antidepressant, anxiolytic, and anticonvulsant effects. The sulfur bridge in (2E)-N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-phenylprop-2-enamide may enhance its ability to cross the blood-brain barrier, making it an attractive candidate for treating central nervous system disorders. Preclinical studies have shown encouraging results in animal models, suggesting its therapeutic potential.

The pharmaceutical industry has taken note of these findings and is actively exploring ways to incorporate this compound into new drug candidates. Researchers are leveraging computational chemistry tools to predict binding affinities and optimize lead structures. Additionally, high-throughput screening methods are being used to identify analogs with improved efficacy and reduced toxicity. These efforts align with the broader goal of developing targeted therapies that address unmet medical needs.

The development of novel drug candidates is not without challenges. One major hurdle is the optimization of pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The complex structure of (2E)-N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-phenylprop-2-enamide presents challenges in these areas but also offers opportunities for innovation. By carefully modifying substituents and exploring different synthetic pathways, chemists can enhance its pharmacological profile.

In conclusion, (2E)-N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-phenylprop-2-enamide represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features make it a promising candidate for developing new therapeutics targeting various diseases. As research continues to uncover its full potential, this compound is poised to play a crucial role in shaping the future of drug discovery.

850917-42-9 ((2E)-N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-3-phenylprop-2-enamide) 関連製品

- 2228414-40-0(tert-butyl N-{4-1-(aminomethyl)cyclopropyl-3-methoxyphenyl}carbamate)

- 1804353-58-9(Methyl 3-(bromomethyl)-4-hydroxy-2-(trifluoromethoxy)pyridine-5-acetate)

- 1594496-53-3(3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid)

- 1287096-42-7(rac 4-Hydroxymethyl Ambrisentan-d3)

- 6627-88-9(4-allyl-2,6-dimethoxyphenol)

- 1597104-82-9(4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one)

- 2229513-17-9(4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid)

- 20689-96-7(benzyl(ethyl)nitrosoamine)

- 1287218-58-9(3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid)

- 145951-27-5(1-benzothiophene-5-sulfonamide)